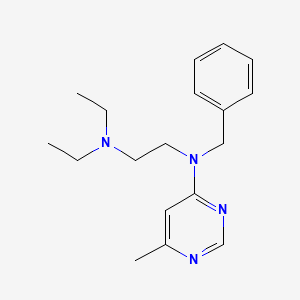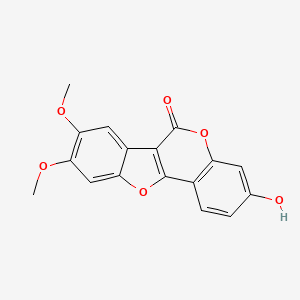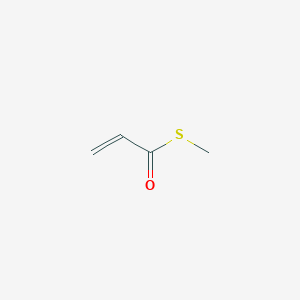
S-Methyl thioacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl thioacrylate: is an organosulfur compound with the molecular formula C4H6OS It is a derivative of thioacrylate, where a sulfur atom is bonded to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of S-Methyl thioacrylate typically involves the reaction of methyl mercaptan with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SH} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{CH}_3\text{SCOCH}=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing catalysts and specific reaction environments to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: S-Methyl thioacrylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioacrylates depending on the nucleophile used.
Applications De Recherche Scientifique
S-Methyl thioacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of sulfur-containing polymers, which have enhanced mechanical, electrical, and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as improved adhesion and biocompatibility.
Biological Studies: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of S-Methyl thioacrylate involves its reactivity due to the presence of the thioester group. The sulfur atom acts as a nucleophile, participating in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- Ethyl thioacrylate
- Phenyl thioacrylate
- n-Propyl thioacrylate
- Isopropyl thioacrylate
Comparison: S-Methyl thioacrylate is unique due to its specific reactivity and the presence of a methylthio groupFor instance, the methyl group provides a balance between reactivity and stability, making it suitable for various synthetic and industrial processes .
Propriétés
Numéro CAS |
5883-16-9 |
|---|---|
Formule moléculaire |
C4H6OS |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
S-methyl prop-2-enethioate |
InChI |
InChI=1S/C4H6OS/c1-3-4(5)6-2/h3H,1H2,2H3 |
Clé InChI |
PSJMMTZCYKGHJA-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



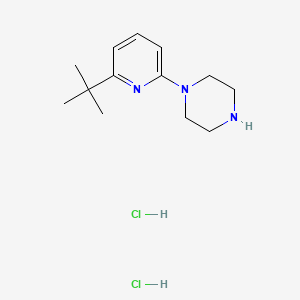
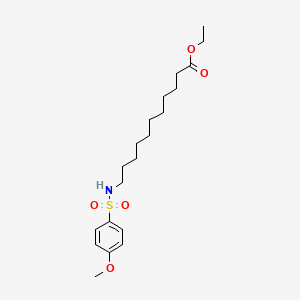
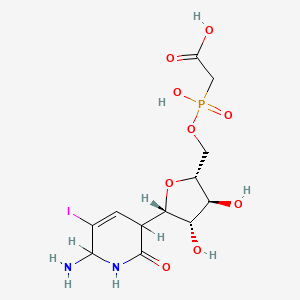



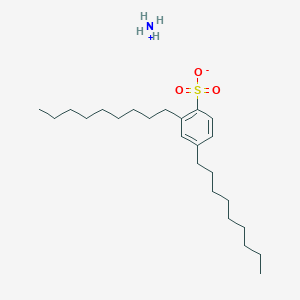
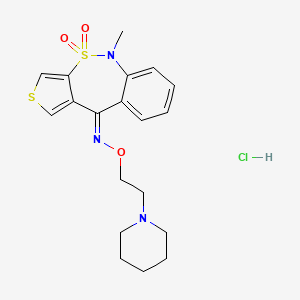


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
